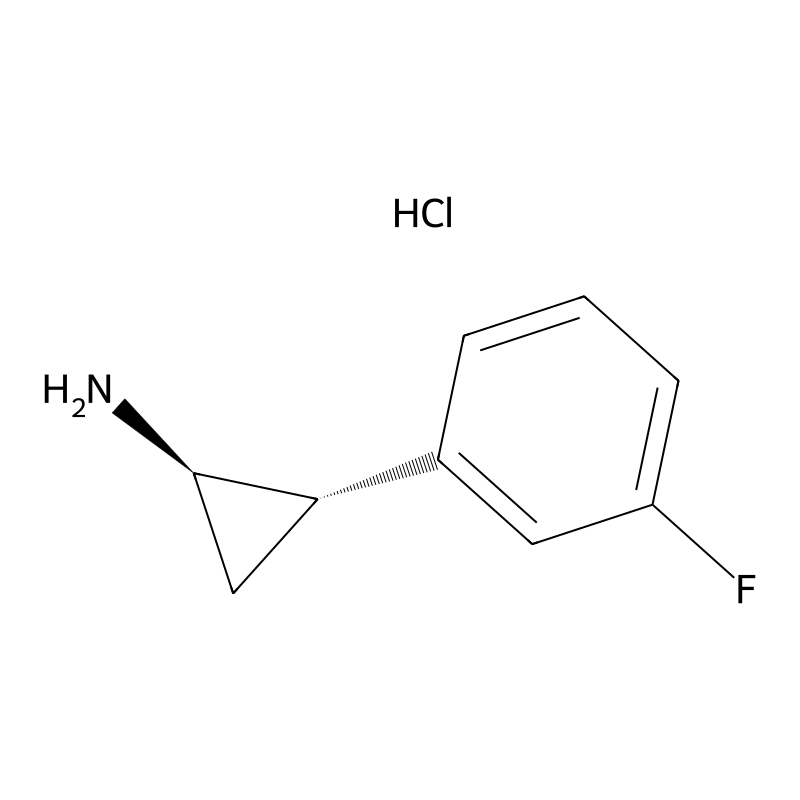

(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative characterized by its unique structural configuration, which includes a cyclopropane ring and a fluorophenyl substituent. This compound is of interest in medicinal chemistry due to its potential pharmacological applications. The specific stereochemistry (1R,2S) indicates the spatial arrangement of atoms, which can significantly influence the biological activity of the compound. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug formulation.

- As with most organic compounds, specific safety information for (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride is not available.

- Standard laboratory safety practices should be followed when handling any unknown compound. This includes wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

Future Research Directions

- Synthesis and characterization of (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride.

- Investigation of its physical and chemical properties.

- Exploration of potential applications in medicinal chemistry or other scientific fields.

- In-vitro and in-vivo studies to assess its biological activity and safety profile.

Medicinal Chemistry

The presence of a cyclopropane ring and a fluorophenyl group suggests potential for this molecule to interact with biological targets. Fluorine substitution is a common tactic in medicinal chemistry to improve drug properties []. Further research would be needed to determine if (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride binds to specific enzymes or receptors and exhibits any biological activity.

Organic Synthesis

The molecule contains a chiral center, indicated by the (1R,2S) designation. This property could be useful in the development of new synthetic methods or catalysts for stereoselective reactions []. Chiral molecules can interact differently with other chiral molecules, making them important in areas like drug development.

Material Science

The cyclopropane ring and aromatic group could potentially contribute to interesting physical properties, such as self-assembly or conductivity. These properties could be useful in the development of new functional materials.

The chemical reactivity of (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride can be understood through several types of reactions:

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Ring Opening Reactions: The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to more complex structures.

- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, affecting its solubility and reactivity in biological systems.

These reactions are crucial for understanding how the compound interacts with biological targets and its potential metabolic pathways.

Preliminary studies suggest that (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride exhibits significant biological activities. It may interact with various receptors or enzymes, influencing physiological processes. For instance:

- Antidepressant Activity: Similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential antidepressant effects.

- Antitumor Properties: Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

The exact biological mechanisms and efficacy require further investigation through experimental studies.

The synthesis of (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride typically involves several steps:

- Formation of Cyclopropane Ring: This can be achieved through cyclopropanation reactions using appropriate reagents such as diazomethane or metal-catalyzed methods.

- Substitution Reactions: The introduction of the 3-fluorophenyl group may be accomplished via nucleophilic aromatic substitution or other coupling reactions.

- Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity.

(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antidepressants or antitumor agents.

- Research Tools: In studies investigating the mechanisms of action of cyclopropane derivatives on biological systems.

- Chemical Probes: For exploring receptor interactions and signaling pathways in cellular models.

Interaction studies are essential for understanding how (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride affects biological targets. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or radiolabeled assays.

- Functional Assays: Measuring changes in cellular responses upon treatment with the compound to assess its pharmacological effects.

- Toxicity Profiling: Investigating potential adverse effects on various cell lines to ensure safety for therapeutic use.

Such studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Fluoro-N-methyl-cyclopropanamine | Fluorinated cyclopropane derivative | Potentially enhanced central nervous system activity |

| 2-(3-Fluorophenyl)-cyclopropanamine | Similar phenyl substitution | Investigated for analgesic effects |

| 1-(3-Fluorophenyl)-cyclobutanamine | Cyclobutane instead of cyclopropane | Different ring strain may affect biological activity |

| 4-(3-Fluorophenyl)-piperidine | Piperidine ring structure | Broader range of applications in psychiatric disorders |

These compounds illustrate the diversity within this chemical class while highlighting (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride's unique stereochemistry and potential therapeutic implications. Each compound's distinct features contribute to varying biological activities and therapeutic potentials.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant